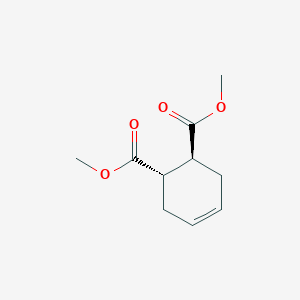

(4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene

Cat. No. B8297641

M. Wt: 198.22 g/mol

InChI Key: DVVAGRMJGUQHLI-YUMQZZPRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07238466B2

Procedure details

To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type) were charged 287 g of distilled water, 7.73 g of a surfactant (Pionin A43-S (manufactured by TAKEMOTO OIL & FAT CO., LTD.): solid matter content of 48.5% by weight), 14.06 mL of 1 mol/L sodium hydroxide, 0.15 g of ethylenediamine tetraacetate tetrasodium salt, 255 g of styrene, 11.25 g of acrylic acid, and 3.0 g of tert-dodecyl mercaptan, followed by sealing of the reaction vessel and stirring at a stirring rate of 200 rpm. Degassing was conducted with a vacuum pump, followed by repeating nitrogen gas replacement several times. Thereto was injected 108.75 g of 1,3-butadiene, and the inner temperature is elevated to 60° C. Thereto was added a solution of 1.875 g of ammonium persulfate dissolved in 50 mL of water, and the mixture was stirred for 5 hours as it stands. The temperature was further elevated to 90° C., followed by stirring for 3 hours. After completing the reaction, the inner temperature was lowered to reach to the room temperature, and thereafter the mixture was treated by adding 1 mol/L sodium hydroxide and ammonium hydroxide to give the molar ratio of Na+ ion:NH4+ ion=1:5.3, and thus, the pH of the mixture was adjusted to 8.05. Thereafter, filtration with a polypropylene filter having the pore size of 1.0 μm was conducted to remove foreign substances such as dust followed by storage. Accordingly, Compound No. RP-1 was obtained in an amount of 774.7 g. Upon the measurement of halogen ion by ion chromatography, concentration of chloride ion was revealed to be 3 ppm. As a result of the measurement of the concentration of the chelating agent by high performance liquid chromatography, it was revealed to be 145 ppm.

Name

ethylenediamine tetraacetate tetrasodium salt

Quantity

0.15 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCN1C(C)=CS/C/1=C/C1SC=C(C)[N+]=1CCCCCCC.[I-].[OH-:29].[Na+].[Na].[Na].[Na].[Na].[C:35](ON(OC(=O)C)CCN(OC(=O)C)OC(=O)C)(=[O:37])C.C=CC1C=CC=CC=1.[C:63]([OH:67])(=O)C=C.C[CH:69]([C:71]([C:74]([C:77](S)([CH3:79])C)([CH3:76])C)([CH3:73])C)[CH3:70].[OH-:81].[NH4+]>O>[CH3:35][O:37][C:76]([CH:74]1[CH:71]([C:73]([O:67][CH3:63])=[O:81])[CH2:69][CH:70]=[CH:79][CH2:77]1)=[O:29] |f:0.1,2.3,4.5.6.7.8,12.13,^1:30,31,32,33|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-]

|

|

Name

|

|

|

Quantity

|

14.06 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

ethylenediamine tetraacetate tetrasodium salt

|

|

Quantity

|

0.15 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na].[Na].[Na].[Na].C(C)(=O)ON(CCN(OC(C)=O)OC(C)=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

255 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

11.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(C)(C)C(C)(C)C(C)(C)S

|

|

Name

|

|

|

Quantity

|

287 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring at a stirring rate of 200 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Degassing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is elevated to 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereto was added a solution of 1.875 g of ammonium persulfate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 50 mL of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 5 hours as it

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was further elevated to 90° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach to the room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture was treated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the molar ratio of Na+ ion

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Thereafter, filtration with a polypropylene

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove foreign substances such as dust

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1CC=CCC1C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07238466B2

Procedure details

To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type) were charged 287 g of distilled water, 7.73 g of a surfactant (Pionin A43-S (manufactured by TAKEMOTO OIL & FAT CO., LTD.): solid matter content of 48.5% by weight), 14.06 mL of 1 mol/L sodium hydroxide, 0.15 g of ethylenediamine tetraacetate tetrasodium salt, 255 g of styrene, 11.25 g of acrylic acid, and 3.0 g of tert-dodecyl mercaptan, followed by sealing of the reaction vessel and stirring at a stirring rate of 200 rpm. Degassing was conducted with a vacuum pump, followed by repeating nitrogen gas replacement several times. Thereto was injected 108.75 g of 1,3-butadiene, and the inner temperature is elevated to 60° C. Thereto was added a solution of 1.875 g of ammonium persulfate dissolved in 50 mL of water, and the mixture was stirred for 5 hours as it stands. The temperature was further elevated to 90° C., followed by stirring for 3 hours. After completing the reaction, the inner temperature was lowered to reach to the room temperature, and thereafter the mixture was treated by adding 1 mol/L sodium hydroxide and ammonium hydroxide to give the molar ratio of Na+ ion:NH4+ ion=1:5.3, and thus, the pH of the mixture was adjusted to 8.05. Thereafter, filtration with a polypropylene filter having the pore size of 1.0 μm was conducted to remove foreign substances such as dust followed by storage. Accordingly, Compound No. RP-1 was obtained in an amount of 774.7 g. Upon the measurement of halogen ion by ion chromatography, concentration of chloride ion was revealed to be 3 ppm. As a result of the measurement of the concentration of the chelating agent by high performance liquid chromatography, it was revealed to be 145 ppm.

Name

ethylenediamine tetraacetate tetrasodium salt

Quantity

0.15 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCN1C(C)=CS/C/1=C/C1SC=C(C)[N+]=1CCCCCCC.[I-].[OH-:29].[Na+].[Na].[Na].[Na].[Na].[C:35](ON(OC(=O)C)CCN(OC(=O)C)OC(=O)C)(=[O:37])C.C=CC1C=CC=CC=1.[C:63]([OH:67])(=O)C=C.C[CH:69]([C:71]([C:74]([C:77](S)([CH3:79])C)([CH3:76])C)([CH3:73])C)[CH3:70].[OH-:81].[NH4+]>O>[CH3:35][O:37][C:76]([CH:74]1[CH:71]([C:73]([O:67][CH3:63])=[O:81])[CH2:69][CH:70]=[CH:79][CH2:77]1)=[O:29] |f:0.1,2.3,4.5.6.7.8,12.13,^1:30,31,32,33|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-]

|

|

Name

|

|

|

Quantity

|

14.06 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

ethylenediamine tetraacetate tetrasodium salt

|

|

Quantity

|

0.15 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na].[Na].[Na].[Na].C(C)(=O)ON(CCN(OC(C)=O)OC(C)=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

255 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

11.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)C(C)(C)C(C)(C)C(C)(C)S

|

|

Name

|

|

|

Quantity

|

287 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring at a stirring rate of 200 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Degassing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is elevated to 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereto was added a solution of 1.875 g of ammonium persulfate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 50 mL of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 5 hours as it

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was further elevated to 90° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach to the room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture was treated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the molar ratio of Na+ ion

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Thereafter, filtration with a polypropylene

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove foreign substances such as dust

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1CC=CCC1C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |